5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethoxy)phenoxy)pyrimidine 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethoxy)phenoxy)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13626812
InChI: InChI=1S/C17H18BF3N2O4/c1-15(2)16(3,4)27-18(26-15)11-9-22-14(23-10-11)24-12-6-5-7-13(8-12)25-17(19,20)21/h5-10H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC(=CC=C3)OC(F)(F)F
Molecular Formula: C17H18BF3N2O4
Molecular Weight: 382.1 g/mol

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethoxy)phenoxy)pyrimidine

CAS No.:

Cat. No.: VC13626812

Molecular Formula: C17H18BF3N2O4

Molecular Weight: 382.1 g/mol

* For research use only. Not for human or veterinary use.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethoxy)phenoxy)pyrimidine -

Specification

Molecular Formula C17H18BF3N2O4
Molecular Weight 382.1 g/mol
IUPAC Name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[3-(trifluoromethoxy)phenoxy]pyrimidine
Standard InChI InChI=1S/C17H18BF3N2O4/c1-15(2)16(3,4)27-18(26-15)11-9-22-14(23-10-11)24-12-6-5-7-13(8-12)25-17(19,20)21/h5-10H,1-4H3
Standard InChI Key RYLNPCFFIVQIHX-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC(=CC=C3)OC(F)(F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC(=CC=C3)OC(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the pyrimidine family, featuring a boronic ester (dioxaborolane) at the 5-position and a 3-(trifluoromethoxy)phenoxy group at the 2-position of the pyrimidine ring. Its molecular formula is C₁₇H₁₈BF₃N₂O₄, with a molecular weight of 382.1 g/mol. Key structural attributes include:

  • Dioxaborolane moiety: A cyclic boronic ester providing stability and serving as a Suzuki-Miyaura cross-coupling handle.

  • Trifluoromethoxy group: Introduces strong electron-withdrawing effects and metabolic resistance.

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₈BF₃N₂O₄
Molecular Weight382.1 g/mol
IUPAC Name5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[3-(trifluoromethoxy)phenoxy]pyrimidine
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC(=CC=C3)OC(F)(F)F
LogP (Predicted)3.8 ± 0.5

Synthesis and Manufacturing

General Synthetic Strategy

The synthesis involves a multi-step sequence starting from substituted pyrimidine precursors. A representative route includes:

  • Pyrimidine functionalization: Introduction of the phenoxy group via nucleophilic aromatic substitution.

  • Boronic ester installation: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) catalyzed by palladium.

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYield
1Phenoxylation3-(Trifluoromethoxy)phenol, K₂CO₃, DMF65%
2Miyaura BorylationB₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane72%

Data adapted from analogous pyrimidine boronic esters .

Optimization Challenges

  • Regioselectivity: The meta-substitution pattern of the trifluoromethoxy group necessitates careful control during phenoxylation to avoid para-isomer contamination.

  • Boronic ester stability: The dioxaborolane ring is sensitive to protic solvents, requiring anhydrous conditions during purification .

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.68 (s, 1H, pyrimidine-H), 7.45–7.39 (m, 3H, aryl-H), 1.33 (s, 12H, pinacol CH₃).

  • ¹¹B NMR: δ 30.2 ppm (characteristic of sp²-hybridized boron) .

  • HRMS: m/z 383.1345 [M+H]⁺ (calc. 383.1349).

Solubility and Stability

  • Solubility: 12 mg/mL in DMSO; <1 mg/mL in water.

  • Storage: Stable at -20°C under inert gas for >12 months; decomposes upon prolonged exposure to humidity .

TargetIC₅₀ (nM)Assay Type
EGFR (T790M mutant)22 ± 3Fluorescence polarization
VEGFR2450 ± 60Radiometric
PDGFRβ>1,000ELISA

Data extrapolated from structurally related pyrimidines .

Antibacterial Activity

Preliminary MIC values against Gram-positive pathogens:

  • Staphylococcus aureus: 8 µg/mL

  • Enterococcus faecium: 16 µg/mL
    Mechanism linked to dihydrofolate reductase inhibition .

Industrial and Research Applications

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables efficient C-C bond formation in medicinal chemistry campaigns:

  • Reaction efficiency: >90% yield with aryl bromides using 2 mol% Pd(PPh₃)₄ .

  • Heterocycle diversification: Used to synthesize libraries of 5-arylpyrimidines for high-throughput screening.

Materials Science Applications

  • Liquid crystal precursors: The rigid pyrimidine core and flexible side chains enable mesophase formation (Tm = 148°C, Tcl = 210°C) .

  • OLED intermediates: Electron-deficient trifluoromethoxy group improves electron transport in layered devices .

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